
Selinexor
Overview
Description
Selinexor (KPT-330) is a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1), a critical regulator of nucleocytoplasmic transport . By binding covalently to Cys528 of XPO1, this compound blocks the export of tumor suppressor proteins (TSPs) such as p53, FOXO, and RB, forcing their nuclear retention and reactivating apoptosis and cell cycle arrest in cancer cells . It received FDA approval in 2019 for relapsed/refractory multiple myeloma (RRMM) and later for diffuse large B-cell lymphoma (DLBCL) based on trials demonstrating clinical efficacy in heavily pretreated populations .
Preparation Methods
Synthetic Routes for Selinexor
The synthesis of this compound involves multi-step organic reactions to construct its triazolyl propenehydrazide core. Two primary synthetic routes have been documented in patent literature, differing in intermediates and reaction conditions.
Route A: Dichloromethane-Ethyl Acetate Mediated Coupling
The method disclosed in CN106831731A involves a low-temperature coupling reaction between Compound 6 and Compound 4 :
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Reaction Setup : Compound 6 (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane (DCM) and ethyl acetate (EtOAc).
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Reagent Addition : Trimethylphosphine (T3P, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added at −10°C to 0°C.
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Quenching and Workup : After 4–6 hours, the reaction is quenched with water, and the organic phase is separated, evaporated, and purified via silica gel chromatography to yield Compound 7 (crude yield: 78–82%).
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Final Step : Compound 7 undergoes acid-mediated cyclization with glacial acetic acid and sodium acetate at 80°C for 12 hours, followed by recrystallization from methanol to obtain this compound (purity: >99.5%) .
Route B: Crystalline Intermediate Approach
US10993943B2 describes an alternative route emphasizing crystalline intermediates :
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Intermediate Isolation : Compound 7 is isolated as a crystalline solid (Form B) via anti-solvent addition using acetonitrile and water.
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Cyclization Optimization : The cyclization step employs methanol as a solvent at 60°C, reducing reaction time to 8 hours.
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Polymorph Control : Post-reaction, the crude product is stirred in ethyl acetate/n-heptane to yield this compound Form A (XRPD peaks at 6.8°, 13.7°, and 20.4° 2θ) .
Table 1: Comparison of Synthetic Routes
Crystallization and Polymorphism
Crystalline forms of this compound significantly impact solubility and bioavailability. Three polymorphs (Forms A, B, and C) have been characterized:
Form A (Thermodynamically Stable)
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Preparation : Dissolve this compound in methanol at 50°C, cool to 25°C at 0.5°C/min, and filter .
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XRPD Signature : Peaks at 6.8°, 13.7°, 20.4° 2θ (d-spacings: 12.98 Å, 6.46 Å, 4.35 Å) .
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Stability : Stable under accelerated conditions (40°C/75% RH for 6 months) .
Form B (Metastable)
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Preparation : Anti-solvent crystallization using acetonitrile/water (3:1 v/v) .
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Applications : Preferred for tablet formulation due to enhanced compressibility .
Table 2: Polymorph Properties
Property | Form A | Form B |
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Melting Point | 168–170°C | 162–165°C |
Solubility (pH 4.5) | 0.12 mg/mL | 0.18 mg/mL |
Hygroscopicity | Low | Moderate |
Formulation and Drug Product Manufacturing
This compound tablets (20 mg) are manufactured using a direct compression process:
Composition
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Active Ingredient : this compound (Form B, micronized to D90 <50 μm) .
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Excipients : Microcrystalline cellulose (68%), croscarmellose sodium (8%), povidone K30 (3%), sodium lauryl sulfate (1%), magnesium stearate (1%) .
Process Parameters
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Blending : Dry blend this compound with excipients for 15 minutes in a bin blender.
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Compression : Use 10 mm round punches at 15 kN force to achieve hardness of 100–150 N.
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Coating : Apply Opadry® Blue film coat (3% weight gain) using HPMC-based coating solution .
Table 3: Dissolution Profile (USP Apparatus II)
Time (min) | Mean Release (%) |
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15 | 45 |
30 | 85 |
45 | 95 |
Analytical Characterization
X-ray Powder Diffraction (XRPD)
Form A exhibits distinct peaks confirming its crystalline lattice . Critical peaks include:
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6.8° 2θ : Corresponding to (001) plane.
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13.7° 2θ : Indicative of π-π stacking interactions.
Carbon-13 NMR
Comparative Analysis of Preparation Methods
Route A offers higher initial yields (82% vs. 75% for Route B) but requires stringent temperature control . Route B’s crystallization-driven approach ensures polymorphic purity, critical for regulatory compliance .
Chemical Reactions Analysis
Selinexor undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Selinexor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study nuclear export mechanisms.
Biology: Helps in understanding the role of exportin 1 in cellular processes.
Medicine: Approved for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.
Industry: Utilized in the development of new anti-cancer drugs and therapies.
Mechanism of Action
Selinexor binds to and inhibits exportin 1, a nuclear exporter protein. Exportin 1 contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate binding, the exportin 1-protein-Ran-guanosine triphosphate complex exits the nucleus through a nuclear pore complex. By inhibiting exportin 1, this compound forces the nuclear retention and reactivation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
Selinexor belongs to the SINE class of XPO1 inhibitors. Below is a comparative analysis with other SINE compounds and related agents:
Table 1: Key SINE Compounds and Their Profiles
Efficacy Comparison
- This compound : In RRMM, the phase II STORM trial reported a 20% overall response rate (ORR) with a median duration of response (DOR) of 5 months . In DLBCL, the SADAL trial achieved a 28% ORR, including 12% complete responses . For solid tumors, phase II trials in ovarian/endometrial cancers showed a disease control rate (DCR) of 30% .
- Eltanexor : Preclinical studies demonstrated potent activity against leukemia stem cells (LSCs) with reduced gastrointestinal toxicity compared to this compound. In murine models, eltanexor combined with imatinib eliminated residual chronic myeloid leukemia (CML) cells .
- Verdinexor : Primarily explored in viral infections (e.g., SARS-CoV-2), it shares structural and functional similarities with this compound but lacks oncology clinical data .
Pharmacokinetic and Pharmacodynamic Differences
- This compound: Exhibits a two-compartment PK model with weight and sex influencing clearance. No significant PK alterations were noted in renal/hepatic impairment .
- Eltanexor : Shorter half-life and reversible XPO1 binding may contribute to improved tolerability .
Combination Therapy Potential
Biological Activity
Selinexor, an oral selective inhibitor of nuclear export (SINE), primarily targets the exportin-1 (XPO1) protein. This compound has gained attention for its unique mechanism of action and therapeutic potential across various malignancies, particularly in hematologic cancers. This article explores the biological activity of this compound, including its mechanisms, effects on immune modulation, and clinical implications.
This compound's primary mechanism involves blocking the nuclear export of tumor suppressor proteins (TSPs) such as p53, FOXO, and RB. By preventing these proteins from exiting the nucleus, this compound enhances their tumor-suppressing effects, leading to:
- Activation of Apoptosis : The retention of TSPs in the nucleus activates downstream signaling pathways that promote cancer cell death.
- Inhibition of Oncogenic Signaling : By disrupting the export of certain oncogenic proteins, this compound can inhibit pathways that contribute to tumor growth and survival .
Impact on Cytokine Profiles
This compound also modulates cytokine production, which is critical in inflammatory responses. Key findings include:
- Reduction of Pro-inflammatory Cytokines : this compound has been shown to significantly decrease levels of cytokines such as TNF-α and IL-6 by inhibiting NF-κB and STAT3 transcription factors that drive their expression .
- Clinical Implications : In conditions like rheumatoid arthritis and inflammatory bowel disease, this compound's ability to reduce cytokine levels may alleviate symptoms and prevent tissue damage .
Effects on T Cells and Immune Regulation
The compound's influence extends to T cell function:
- Modulation of T Cell Activation : this compound inhibits the proliferation and activation of T cells by retaining NF-κB and STAT3 in the nucleus, thereby limiting their ability to trigger gene expression necessary for immune responses .
- Impact on Neutrophils : It also affects neutrophil activity by preventing the formation of neutrophil extracellular traps (NETs), which are often implicated in autoimmune diseases .
Clinical Studies and Applications
This compound has been evaluated in various clinical settings:
- Multiple Myeloma : The BOSTON trial demonstrated its efficacy in relapsed or refractory multiple myeloma when combined with dexamethasone, leading to improved patient outcomes .
- Non-Small Cell Lung Cancer (NSCLC) : In combination with pembrolizumab, this compound showed promising antitumor activity in metastatic NSCLC patients .
- Thymic Tumors : Preclinical models have indicated potential benefits in treating thymomas and thymic carcinomas, suggesting a broader application in thoracic oncology .
Summary of Key Findings
Study/Trial | Indication | Outcome |
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BOSTON Trial | Multiple Myeloma | Improved outcomes with dexamethasone |
Pembrolizumab Combination | NSCLC | Promising antitumor activity |
Preclinical Models | Thymic Tumors | Potential efficacy demonstrated |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Selinexor as an XPO1 inhibitor?
this compound selectively inhibits Exportin 1 (XPO1), a nuclear export protein responsible for transporting tumor suppressor proteins (TSPs) and oncogenic mRNAs out of the nucleus. By blocking XPO1, this compound forces nuclear retention of TSPs (e.g., p53, FOXO) and mRNA transcripts, disrupting oncogenic signaling and inducing apoptosis. This mechanism is validated in multiple myeloma (MM) and acute myeloid leukemia (AML) models, where nuclear accumulation of TSPs correlates with reduced cancer cell proliferation .
Q. What are the recommended dosing strategies for this compound in preclinical studies?
Preclinical studies typically use this compound at concentrations ≤100 nM in vitro (e.g., 1 μM for DNA damage repair inhibition) and doses of 2.5–4 mg/kg in murine xenograft models. For example, 2.5 mg/kg this compound combined with docetaxel (4 mg/kg) achieved 93.9% tumor growth inhibition in MDA-MB-231 breast cancer models . Dose optimization should consider species-specific pharmacokinetics and toxicity profiles.
Q. How does this compound synergize with DNA-damaging agents (DDAs)?
this compound reduces expression of DNA damage repair (DDR) proteins (e.g., BRCA1, CHEK1) by inhibiting nuclear export of DDR-related mRNAs. This impairs homologous recombination repair, enhancing cytotoxicity when combined with DDAs like cisplatin or docetaxel. Sequential administration (DDA → this compound) is critical: pretreatment with DDAs followed by this compound increased γH2A.X (DNA damage marker) and apoptosis in AML and MM cell lines .
Advanced Research Questions
Q. What experimental designs optimize this compound combination therapies in relapsed/refractory cancers?
- Sequential Dosing : In AML models, idarubicin (24h) followed by this compound (24h) increased cleaved PARP-1 and caspase-3 compared to concurrent treatment. This sequence maximizes DNA damage before DDR inhibition .
- Dexamethasone Synergy : In MM, adding dexamethasone (20–40 mg) to this compound (45–60 mg/m²) doubled response rates (4% → 50%) by reducing inflammation-driven resistance and improving tolerability .
- In Vivo Validation : Use PDX models to assess tumor regression and toxicity. For example, this compound + bortezomib in MM PDX models showed no significant organ toxicity in mice, supporting clinical translation .
Q. How does this compound overcome proteasome inhibitor (PI) resistance in multiple myeloma?
this compound restores PI sensitivity by blocking NF-κB activation via nuclear retention of IκBα, a natural NF-κB inhibitor. In the STOMP trial, this compound + bortezomib + dexamethasone (SVd) achieved a 63% overall response rate (ORR) in PI-refractory MM patients, compared to 4% with this compound monotherapy. This combination also reduced peripheral neuropathy incidence (10% grade ≤2) .
Q. What biomarkers predict this compound responsiveness in hematologic malignancies?
- XPO1 Expression : High XPO1 mRNA levels correlate with sensitivity in AML (ORR 14% in XPO1-high vs. 2% in XPO1-low) .
- TP53 Status : In endometrial cancer, TP53 wild-type tumors showed a 26-month quality-adjusted progression-free survival (Q-TWiST) with this compound vs. 15 months for placebo, supporting ongoing Phase 3 trials in this subset .
- Bone Marrow Blast Reduction : ≥50% decrease in blasts post-Selinexor predicted improved survival (median OS 9.7 vs. 2.7 months) in AML .
Q. How does this compound modulate the tumor microenvironment (TME) in solid tumors?
this compound reduces immunosuppressive cytokines (e.g., IL-6, TGF-β) and enhances T-cell infiltration by nuclear retention of immune-regulatory mRNAs. In penile cancer PDX models, this compound monotherapy achieved >40% tumor inhibition without major organ toxicity, suggesting dual antitumor and immunomodulatory effects .
Q. Data Contradictions and Resolution
Q. Why does this compound monotherapy show limited efficacy in some trials despite strong preclinical activity?
Single-agent this compound achieved only 4% ORR in MM but 50% ORR when combined with dexamethasone. This discrepancy highlights the importance of combination strategies to mitigate compensatory survival pathways (e.g., glucocorticoid receptor activation) .
Q. How to reconcile variable toxicity profiles across this compound trials?
Grade 3/4 thrombocytopenia occurred in 45% of MM patients but only 14% in AML. This variability likely reflects differences in baseline marrow function and prior therapies. Prophylactic platelet transfusions and dose adjustments (e.g., 60 mg vs. 80 mg) are recommended in high-risk populations .
Q. Methodological Recommendations
Q. What in vitro assays best characterize this compound’s mechanism?
- Nuclear-Cytoplasmic Fractionation : Quantify TSP retention (e.g., p53) via immunoblotting .
- RNA-Seq : Identify XPO1-dependent mRNA export patterns using CRISPR-XPO1 knockout controls .
- Cytokine Profiling : Use Luminex arrays to assess this compound’s impact on TME cytokines .
Q. How to design translational studies for this compound combinations?
- Dose Escalation : Follow 3+3 designs with MTD determination based on hematologic toxicity (e.g., thrombocytopenia). For example, 80 mg this compound + ibrutinib (420 mg) was well-tolerated in B-cell malignancies .
- Pharmacodynamic Endpoints : Measure XPO1 cargo (e.g., SURVIVIN mRNA) in peripheral blood mononuclear cells to confirm target engagement .
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-RJRFIUFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026013 | |
Record name | Selinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20mg/mL | |
Record name | Selinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
1393477-72-9 | |
Record name | Selinexor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Selinexor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SELINEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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